REACTION_CXSMILES
|
[CH:1]1([NH:4][C:5]2[N:10]=[C:9](Cl)[N:8]=[C:7]([Cl:12])[N:6]=2)[CH2:3][CH2:2]1.O1CCOCC1.[NH3:19]>CCOCC>[CH:1]1([NH:4][C:5]2[N:6]=[C:7]([Cl:12])[N:8]=[C:9]([NH2:19])[N:10]=2)[CH2:2][CH2:3]1
|
Name
|
|
Quantity
|
138 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)NC1=NC(=NC(=N1)Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is heated to 50° C.
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation under water jet vaccum
|
Type
|
ADDITION
|
Details
|
The dry riesidue is diluted with 500 ml
|
Type
|
STIRRING
|
Details
|
of water and after stirring for 1 hour at room temperature
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the tiny white crystals formed
|
Type
|
CUSTOM
|
Details
|
are separated
|
Type
|
FILTRATION
|
Details
|
by filtering under suction
|
Type
|
CUSTOM
|
Details
|
dried under water jet vacuum at 80° C
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)NC1=NC(=NC(=N1)Cl)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |